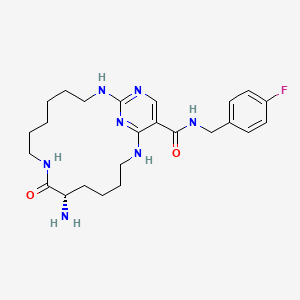

UNC2541

描述

UNC2541 is a potent and specific inhibitor of Mer tyrosine kinase (MerTK). It binds in the MerTK ATP pocket with an inhibitory concentration (IC50) of 4.4 nanomolar. This compound inhibits phosphorylated MerTK with an effective concentration (EC50) of 510 nanomolar . MerTK is a receptor tyrosine kinase involved in the regulation of immune responses, cell survival, and phagocytosis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of UNC2541 involves the preparation of macrocyclic pyrimidines. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that involve the formation of a macrocyclic structure .

Industrial Production Methods: Industrial production methods for this compound are not publicly available. Typically, such compounds are produced in specialized facilities that adhere to strict quality control and regulatory standards. The production process involves multiple steps, including synthesis, purification, and quality testing to ensure the compound meets the required specifications .

化学反应分析

Types of Reactions: UNC2541 primarily undergoes binding reactions with MerTK. It does not undergo typical chemical reactions such as oxidation, reduction, or substitution under normal conditions. The primary interaction is the inhibition of MerTK through binding to its ATP pocket .

Common Reagents and Conditions: The common reagents used in the preparation of this compound include various organic solvents and reagents required for the synthesis of macrocyclic pyrimidines. The specific conditions for these reactions are proprietary and not publicly disclosed .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself. There are no significant by-products or secondary products reported in the synthesis process .

科学研究应用

Cancer Therapy

UNC2541 has significant implications in cancer therapy due to its ability to inhibit MerTK, which is often overexpressed in various malignancies. The inhibition of MerTK can enhance anti-tumor immunity and sensitize tumors to existing therapies. Some key findings include:

- Enhancement of Immune Response : Studies have shown that this compound can modulate tumor microenvironments, enhancing the efficacy of immune checkpoint inhibitors by promoting T-cell activation and reducing tumor-associated macrophage activity .

- Combination Therapies : Research indicates that combining this compound with other therapeutic agents may overcome resistance mechanisms in cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer (TNBC) .

Autoimmune Disorders

The role of MerTK in regulating immune responses makes this compound a candidate for investigating therapies for autoimmune diseases. By inhibiting MerTK, this compound may help restore normal immune function and reduce pathological inflammation associated with conditions like rheumatoid arthritis or systemic lupus erythematosus .

Research Tool in Basic Science

In addition to therapeutic applications, this compound serves as a critical research tool for studying the biological roles of MerTK in various cellular processes:

- Cell Survival and Apoptosis : this compound is utilized in experiments assessing the effects of MerTK inhibition on cell survival pathways, particularly in cancer cell lines where its expression correlates with resistance to apoptosis .

- Phagocytosis Studies : The compound's ability to inhibit MerTK allows researchers to explore its role in phagocytosis and immune cell signaling, providing insights into macrophage function and polarization .

Case Study 1: this compound in Non-Small Cell Lung Cancer

A study demonstrated that treatment with this compound significantly inhibited the growth of NSCLC cells by blocking MerTK signaling pathways. This inhibition led to increased apoptosis rates and enhanced sensitivity to EGFR-targeted therapies, indicating potential for combination treatment strategies .

Case Study 2: Modulation of Tumor Microenvironment

Research involving murine models showed that this compound treatment altered the tumor microenvironment by reducing the presence of immunosuppressive macrophages while promoting T-cell infiltration. This shift was associated with improved anti-tumor immunity and reduced tumor growth rates .

Comparative Analysis with Other Compounds

The following table summarizes the characteristics of this compound compared to other related compounds:

| Compound Name | Structure Type | Mechanism | Notable Features |

|---|---|---|---|

| UNC2025 | Bicyclic | MerTK Inhibitor | Potent against MerTK with distinct binding mode |

| UNC2180 | Bicyclic | Dual Inhibitor (MerTK & Axl) | Broader spectrum against related kinases |

| UNC3866 | Bicyclic | Selective Axl Inhibitor | Focused on Axl inhibition with less effect on MerTK |

作用机制

UNC2541 exerts its effects by specifically inhibiting MerTK. It binds to the ATP pocket of MerTK, preventing the phosphorylation and activation of the kinase. This inhibition disrupts the downstream signaling pathways that are involved in cell survival, immune regulation, and phagocytosis .

相似化合物的比较

Similar Compounds:

- Gilteritinib hemifumarate: A dual inhibitor of FLT3 and AXL with IC50 values of 0.29 nanomolar and 0.73 nanomolar, respectively .

- Sunitinib malate: An indolinone-based tyrosine kinase inhibitor that blocks the activities of VEGFR2, PDGFRβ, and c-kit .

- Pacritinib: An effective and specific inhibitor of JAK2 and FLT3 .

Uniqueness: UNC2541 is unique in its high specificity for MerTK compared to other similar compounds. It has a significantly lower IC50 value for MerTK, making it a more potent inhibitor. Additionally, its selectivity over other kinases such as AXL, Tyro3, and FLT3 further highlights its uniqueness .

生物活性

UNC2541 is a small molecule inhibitor that has garnered attention for its role in modulating the activity of MerTK (Mer receptor tyrosine kinase), a member of the TAM (Tyro3, Axl, Mer) receptor family. This compound is particularly significant in cancer research due to its potential to influence tumor microenvironments and immune responses. Below, we explore the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for therapeutic strategies.

This compound primarily acts as an inhibitor of MerTK phosphorylation. MerTK is involved in various cellular processes, including apoptosis, immune regulation, and tissue repair. By inhibiting MerTK, this compound can alter these processes, particularly in the context of cancer.

- Inhibition of Phosphorylation : this compound effectively blocks the phosphorylation of MerTK in macrophages, which can lead to a shift from a pro-inflammatory to a pro-resolving macrophage phenotype. This shift is crucial in the context of diseases characterized by chronic inflammation or fibrosis .

Effects on Immune Cells

The inhibition of MerTK by this compound has notable implications for immune cell function:

- Macrophage Polarization : Studies indicate that treatment with this compound results in decreased levels of M1-associated cytokines such as TNF-α and IL-6 in macrophages. This suggests that this compound can promote a shift towards M2 polarization, which is associated with tissue repair and anti-inflammatory responses .

- Impact on Tumor Microenvironment : In models of liver fibrosis and cancer, this compound treatment has been shown to enhance the conversion of inflammatory macrophages to a more reparative phenotype. This conversion is vital for improving tissue homeostasis and reducing fibrosis .

Case Studies and Research Findings

Several studies have investigated the effects of this compound on different cell types and conditions:

Implications for Cancer Therapy

The modulation of MerTK activity through compounds like this compound opens new avenues for cancer therapy:

- Overcoming Resistance : By inhibiting MerTK, this compound may help overcome resistance mechanisms associated with EGFR-targeted therapies in non-small cell lung cancer (NSCLC). Upregulation of MerTK has been linked to poor prognosis and resistance to these therapies .

- Combination Therapies : The potential for combining this compound with other treatments (e.g., PD-1 inhibitors) is under investigation. Such combinations could enhance anti-tumor immunity while mitigating the immunosuppressive effects often seen in tumor microenvironments dominated by M2 macrophages .

属性

IUPAC Name |

(7S)-7-amino-N-[(4-fluorophenyl)methyl]-8-oxo-2,9,16,18,21-pentazabicyclo[15.3.1]henicosa-1(21),17,19-triene-20-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34FN7O2/c25-18-10-8-17(9-11-18)15-30-22(33)19-16-31-24-29-14-5-2-1-4-13-28-23(34)20(26)7-3-6-12-27-21(19)32-24/h8-11,16,20H,1-7,12-15,26H2,(H,28,34)(H,30,33)(H2,27,29,31,32)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIHBIZGUJZDHG-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCCC(C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCNC2=NC=C(C(=N2)NCCCC[C@@H](C(=O)NCC1)N)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does UNC2541 interact with MerTK and what are the downstream effects of this interaction?

A1: this compound acts as a competitive inhibitor of MerTK, specifically targeting the ATP-binding pocket of the kinase. [] This binding prevents ATP from binding to MerTK, effectively inhibiting its kinase activity. [] As MerTK plays a crucial role in various cellular processes such as cell survival, proliferation, and efferocytosis (the clearance of apoptotic cells by phagocytes), inhibiting its activity can have significant downstream effects. These effects can include:

Q2: What is the significance of the macrocyclic structure of this compound in its interaction with MerTK?

A2: The macrocyclic structure of this compound is critical for its potent and selective inhibition of MerTK. [] Macrocycles offer several advantages as kinase inhibitors, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。